A Technical Guide to 3,5-Dimethylphenyl Acetate: Synthesis, Characterization, and Applications
A Technical Guide to 3,5-Dimethylphenyl Acetate: Synthesis, Characterization, and Applications
Abstract: This document provides an in-depth technical overview of 3,5-dimethylphenyl acetate (CAS No. 877-82-7), a key aromatic ester in organic synthesis. We will explore its chemical and physical properties, detail a standard laboratory synthesis protocol, and discuss the analytical techniques essential for its structural elucidation and quality control. This guide is intended for researchers, chemists, and professionals in the fields of drug development and chemical synthesis who require a comprehensive understanding of this versatile compound.
Chemical Identity and Physicochemical Properties
3,5-Dimethylphenyl acetate is an organic compound classified as a phenolic ester.[1] Its structure consists of an acetate group attached to a benzene ring substituted with two methyl groups at the 3 and 5 positions.[1] This substitution pattern is crucial as it imparts specific steric and electronic properties to the molecule, influencing its reactivity and physical characteristics.
The key physicochemical data for 3,5-dimethylphenyl acetate are summarized below. These values are fundamental for designing experimental procedures, including reaction setup, purification, and storage.
| Property | Value | Source |
| CAS Number | 877-82-7 | [2][3] |
| Molecular Formula | C₁₀H₁₂O₂ | [2][3][4] |
| Molecular Weight | 164.20 g/mol | [2][3][4] |
| IUPAC Name | (3,5-dimethylphenyl) acetate | [4] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 237°C (estimated) | [5] |
| Solubility | Moderately soluble in water, more soluble in organic solvents | [1] |
| InChIKey | WALHBGQQZIDBOO-UHFFFAOYSA-N | [3][4] |
Synthesis of 3,5-Dimethylphenyl Acetate
The most direct and common method for synthesizing 3,5-dimethylphenyl acetate is through the esterification of 3,5-dimethylphenol.[2] This is typically achieved by acylation using acetic anhydride.[2][6]
Causality of Reagent Choice:
-
3,5-Dimethylphenol: The starting phenolic compound that provides the core aromatic structure.
-
Acetic Anhydride: A highly effective acylating agent. It is often preferred over acetyl chloride because the reaction byproduct is acetic acid, which is less corrosive and easier to handle than the hydrogen chloride gas produced when using acetyl chloride.
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate, ensuring the completion of the esterification in a reasonable timeframe.[6]
Standard Laboratory Synthesis Protocol
This protocol describes a robust method for the synthesis and purification of 3,5-dimethylphenyl acetate.
Materials:
-
3,5-Dimethylphenol
-
Acetic Anhydride
-
Methylene Chloride (DCM)
-
Sodium Hydroxide (NaOH) solution (e.g., 1M)
-
Water (deionized)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3,5-dimethylphenol and acetic anhydride. A molar excess of acetic anhydride is typically used to drive the reaction to completion.[6]
-
Heating: Heat the mixture to reflux for 1 hour.[6] After the reflux period, allow the mixture to cool and stir at room temperature overnight to ensure maximum conversion.[6]
-
Quenching & Extraction: Carefully pour the cooled reaction mixture into water. Transfer the mixture to a separatory funnel and extract the product into methylene chloride.[6]
-
Washing: Wash the organic layer sequentially with a sodium hydroxide solution to remove unreacted phenol and excess acetic anhydride, followed by a water wash to remove any remaining base.[6]
-
Drying and Concentration: Dry the organic phase over an anhydrous drying agent like magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude 3,5-dimethylphenyl acetate.[6]
-
Purity Validation: The purity of the final product should be assessed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Workflow Diagram
Caption: A step-by-step workflow for the synthesis of 3,5-dimethylphenyl acetate.
Structural Elucidation and Analytical Characterization
Confirming the identity and purity of the synthesized 3,5-dimethylphenyl acetate is paramount. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for determining molecular structure.[2]
-
¹H NMR: The proton NMR spectrum provides information about the number and types of hydrogen atoms. For 3,5-dimethylphenyl acetate, one would expect to see:
-
A singlet for the three protons of the acetyl group (O=C-CH₃).
-
A singlet for the six protons of the two equivalent aromatic methyl groups (Ar-CH₃).
-
Singlets for the aromatic protons at the C2, C4, and C6 positions.[2]
-
-
¹³C NMR: The carbon NMR spectrum reveals the different carbon environments. The symmetry of the 3,5-disubstituted ring results in fewer aromatic signals than in a non-symmetrically substituted ring.[7] Key signals include the carbonyl carbon of the ester, the aromatic carbons, and the methyl group carbons.[7]
-
2D NMR (HSQC/HMBC): Techniques like HSQC can be used to definitively correlate proton signals to the carbon atoms they are directly attached to, confirming assignments.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2] The IR spectrum of 3,5-dimethylphenyl acetate will show characteristic absorption bands:
-
A strong C=O (carbonyl) stretch from the ester group, typically in the 1735-1750 cm⁻¹ range.[2]
-
C-O stretching vibrations for the ester linkage between 1000-1300 cm⁻¹.[2]
-
Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.[2]
-
Aromatic C-H stretching vibrations above 3000 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the precise molecular weight and information about the molecule's fragmentation pattern.
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺˙ will be observed at a mass-to-charge ratio (m/z) of 164, confirming the molecular weight.[2]
-
Fragmentation: A characteristic fragmentation pathway for aryl acetates is the loss of a ketene molecule (CH₂=C=O, 42 Da), which would result in a prominent peak at m/z 122, corresponding to the 3,5-dimethylphenol cation.[2]
Analytical Workflow Diagram
Caption: The multi-technique approach for validating the structure of 3,5-dimethylphenyl acetate.
Applications and Relevance
3,5-Dimethylphenyl acetate serves as a valuable building block in organic synthesis.[2] Its applications can range from being an intermediate in the production of more complex molecules, such as pharmaceuticals and agrochemicals, to potential use in the fragrance and flavoring industries due to its characteristic sweet odor.[1][8] The presence of the acetate group allows it to participate in various chemical reactions, including hydrolysis and transesterification.[1]
Safety and Handling
As with any chemical, proper safety protocols must be observed when handling 3,5-dimethylphenyl acetate. It may pose health risks if inhaled or ingested and can cause skin irritation.[1]
-
Handling: Work in a well-ventilated area, preferably a chemical fume hood. Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[9] Always consult the Safety Data Sheet (SDS) for complete information before handling.
References
-
Synthesis of 3,5-dimethylphenyl acetate. (n.d.). PrepChem.com. Retrieved March 14, 2026, from [Link]
-
Chemical Properties of Phenol, 3,5-dimethyl-, acetate (CAS 877-82-7). (n.d.). Cheméo. Retrieved March 14, 2026, from [Link]
-
Acetic acid 3,5-dimethyl-phenyl ester | C10H12O2 | CID 578922. (n.d.). PubChem - NIH. Retrieved March 14, 2026, from [Link]
-
Ethyl 3,5-dimethylphenylacetate | C12H16O2 | CID 7021465. (n.d.). PubChem - NIH. Retrieved March 14, 2026, from [Link]
-
Supplementary Information. (n.d.). Rsc.org. Retrieved March 14, 2026, from [Link]
-
Phenylacetic acid, 3,5-dimethylphenyl ester. (n.d.). NIST WebBook. Retrieved March 14, 2026, from [Link]
- Process for preparing phenyl acetate and related products. (n.d.). Google Patents.
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(3,5-Dimethylphenyl)acetonitrile. (2018, May 16). SIELC Technologies. Retrieved March 14, 2026, from [Link]
-
1 H NMR data of compounds 3-5 at 600 MHz (δ in ppm, J in Hz). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
-
The FT-IR spectrum of 3,5-dimethylpyrazole. (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]
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